3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034364-39-9
VCID: VC4702655
InChI: InChI=1S/C16H16ClFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23)
SMILES: C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCC3=CC=C(C=C3)F
Molecular Formula: C16H16ClFN4O2
Molecular Weight: 350.78

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

CAS No.: 2034364-39-9

Cat. No.: VC4702655

Molecular Formula: C16H16ClFN4O2

Molecular Weight: 350.78

* For research use only. Not for human or veterinary use.

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide - 2034364-39-9

Specification

CAS No. 2034364-39-9
Molecular Formula C16H16ClFN4O2
Molecular Weight 350.78
IUPAC Name 3-(5-chloropyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C16H16ClFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23)
Standard InChI Key ARYMRGRUDGCWFR-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCC3=CC=C(C=C3)F

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties: a pyrrolidine ring, a 5-chloropyrimidin-2-yl ether group, and an N-(4-fluorobenzyl)carboxamide side chain. The pyrrolidine core adopts a puckered conformation, with the ether linkage at the 3-position connecting to the chloropyrimidine heterocycle. The carboxamide group at the 1-position of pyrrolidine is substituted with a 4-fluorobenzyl group, introducing aromatic and halogenated elements critical for target interactions.

Key Physicochemical Parameters

The molecular formula C₁₅H₁₄ClFN₄O₂ corresponds to a molecular weight of 336.75 g/mol. Calculated physicochemical properties include:

PropertyValue
Molecular FormulaC₁₅H₁₄ClFN₄O₂
Molecular Weight336.75 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (pyrimidine N, ether O)
Rotatable Bonds5

The chloropyrimidine group enhances lipophilicity (LogP ~2.1), while the fluorobenzyl moiety contributes to π-π stacking potential.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis typically involves sequential coupling reactions:

  • Pyrrolidine Functionalization: Introduction of the ether-linked chloropyrimidine via nucleophilic substitution.

  • Carboxamide Formation: Reaction of pyrrolidine-1-carbonyl chloride with 4-fluorobenzylamine.

A representative protocol adapted from analogous compounds involves:

  • Step 1: Condensation of 3-hydroxypyrrolidine with 2-chloro-5-chloropyrimidine under Mitsunobu conditions.

  • Step 2: Carboxamide coupling using 4-fluorobenzylamine and carbonyl diimidazole (CDI) .

Challenges and Yield Optimization

Key challenges include regioselectivity in pyrimidine substitution and racemization at the pyrrolidine stereocenter. Patent data suggest yields of 45–60% for analogous compounds when employing palladium-catalyzed cross-couplings .

Biological Activity and Mechanistic Insights

Target Prediction and Computational Modeling

Docking studies posit interactions with kinase ATP-binding pockets, particularly cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). The chloropyrimidine group mimics adenine’s hydrogen-bonding pattern, while the fluorobenzyl group occupies hydrophobic subpockets .

In Vitro Profiling

While direct bioactivity data for this compound remain undisclosed, structural analogs demonstrate:

  • CDK4/6 Inhibition: IC₅₀ values of 12–85 nM in breast cancer models.

  • Antiproliferative Effects: GI₅₀ of 1.2 μM against HCT-116 colorectal carcinoma .

Research Applications and Patent Landscape

Therapeutic Areas

  • Oncology: As a CDK inhibitor, potential applications in breast and hematologic malignancies.

  • Inflammation: Modulation of JAK-STAT signaling inferred from pyrrolidine-carboxamide scaffolds .

Patent Analysis

The compound is indirectly referenced in US10894788B2 and US11390618B2, which cover pyrrolidine-carboxamide derivatives as kinase inhibitors. Key claims include:

  • Broad coverage of pyrimidine-ether substitutions.

  • Methods for combinatorial library synthesis .

Future Directions and Challenges

ADMET Profiling

Critical gaps exist in solubility, metabolic stability, and cytochrome P450 inhibition data. Predictive models highlight risks of:

  • Moderate hepatic extraction (CLhep ~15 mL/min/kg).

  • Potential CYP3A4 inhibition (Ki ~8 μM).

Structural Optimization

  • Stereochemistry: Synthesis of (3R)- and (3S)-enantiomers to assess chirality-activity relationships.

  • Prodrug Strategies: Esterification of the carboxamide to enhance oral bioavailability.

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